Flufenacet

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200

In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C

Synonyms

Canonical SMILES

Control of Italian Ryegrass in Agriculture

Selectivity on Bread Wheat and Barley

GST Inhibitors in Blackgrass

Control of Italian Ryegrass with Soil and Foliar Application

Application: Flufenacet is used to control Italian Ryegrass (Lolium multiflorum L.) which can cause high yield losses to several crops .

Control of Italian Ryegrass in Wheat with Preemergence Application

Field: Agronomy, specifically weed control in wheat.

Application: Flufenacet is used in combination with metribuzin for preemergence control of Italian ryegrass in wheat .

Method: The herbicides were applied preemergence .

Control of Italian Ryegrass in Wheat with Postemergence Application

Application: Flufenacet is used in combination with metribuzin for postemergence control of Italian ryegrass in wheat .

Method: The herbicides were applied postemergence when wheat was in the spike stage .

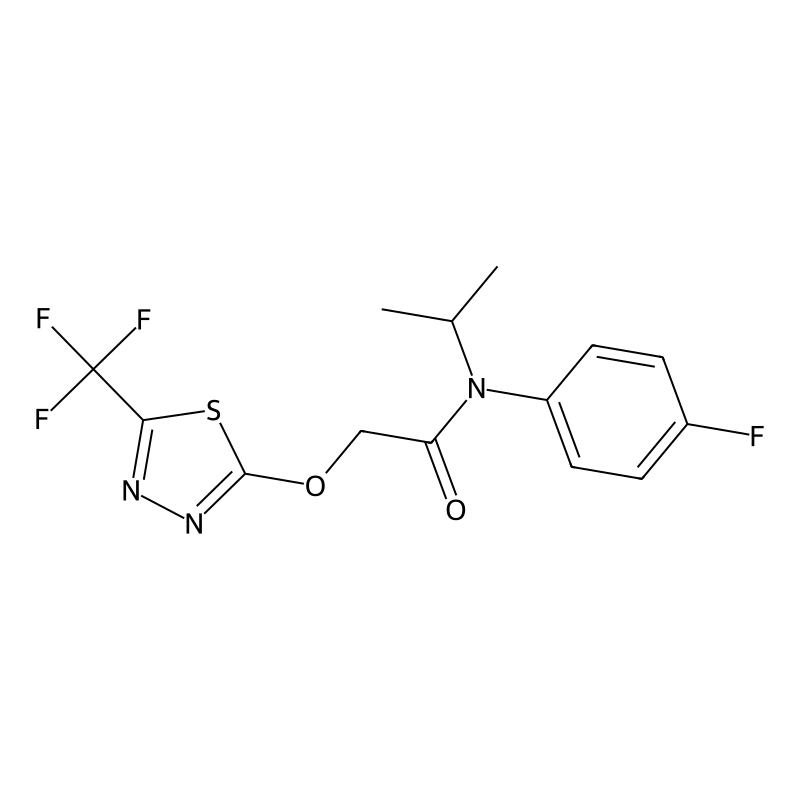

Flufenacet is a synthetic herbicide classified as an oxyacetanilide. Its chemical formula is with a molecular weight of 363.3 g/mol. It appears as a white to off-white solid with a melting point between 76 and 79 °C. Flufenacet is primarily utilized for pre-emergence control of various weeds in crops, particularly in cereal and oilseed production systems .

Flufenacet is considered slightly toxic ([LD50 (rat) > 2000 mg/kg]) []. However, it can cause skin and eye irritation upon contact. It is also moderately toxic to aquatic organisms [].

Precautions:

- Avoid contact with skin, eyes, and clothing.

- Do not contaminate water sources during application or disposal.

- Wear appropriate personal protective equipment (PPE) while handling.

Flufenacet exhibits selective herbicidal activity by inhibiting the growth of specific weed species while being less harmful to crops. It operates through the inhibition of cell division and elongation in target plants, mimicking the effects seen in certain genetic mutants of model plants like Arabidopsis thaliana. Its effectiveness is particularly noted in controlling annual grasses and broadleaf weeds .

Toxicological Profile

The synthesis of flufenacet primarily involves the following steps:

- Starting Materials: The process begins with difluoronitrobenzene and trifluoroacetic acid.

- Intermediate Formation: These materials react with hydrazine hydrate to form an intermediate compound, 2-methyl sulfone-5-trifluoromethyl-1,3,4-thiadiazole.

- Final Product Formation: The final product is obtained through condensation reactions involving acetone and fluorinated nitrobenzene .

Alternative synthesis methods have also been explored, focusing on optimizing yields and reducing environmental impact during production.

Flufenacet is primarily used in agriculture as a pre-emergent herbicide to control a wide range of weeds in cereal crops and oilseeds. Its application helps improve crop yields by minimizing competition from unwanted vegetation. Additionally, research indicates potential uses in integrated pest management systems due to its selective action against specific weed species .

Studies have indicated that flufenacet may interact with various environmental factors affecting its efficacy and mobility in soil. For instance, its leaching potential is influenced by soil type and weather conditions, which can affect its persistence and degradation rates in agricultural settings . Furthermore, flufenacet's metabolites have been assessed for their ecological impacts, revealing moderate toxicity levels to aquatic organisms while being less harmful to terrestrial species .

Flufenacet shares structural similarities with several other herbicides. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Metazachlor | C12H14ClN3O | Primarily used for post-emergence applications |

| Dimethenamid-P | C15H19ClN2O | Acts as both pre- and post-emergent herbicide |

| Pendimethalin | C12H15N3 | Known for its residual activity in soil |

| Acetochlor | C15H18ClN3O | Similar mode of action but broader spectrum |

Flufenacet’s unique structure allows it to target specific weed species effectively while minimizing harm to crops compared to these other compounds, making it a valuable tool in precision agriculture .

Color/Form

White solid

XLogP3

Boiling Point

Density

LogP

Kow = 1600 at 24 °C (log Kow = 3.20)

Odor

Melting Point

76-79 °C

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C)

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Herbicides

Pesticides -> Herbicides -> Amide herbicides -> Anilide herbicides

Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

General Manufacturing Information

FOE 5043 DF Herbicide formulation applied by ground only at 12 to 21 ounces per acre to corn and 7 to 12 ounces per acre to soybeans. Axiom DF Herbicide formulation applied by ground only at 13 to 23 ounces per acre to corn and 7 to 13 ounces per acre to soybeans.

Analytic Laboratory Methods

Crop residues briefly oxidized and hydrolyzed by fluoroaniline by digesting the crop mixture with sulfuric acid. The fluoroaniline is separated from the crop matrix by steam distillation after making the crop digest basic. The fluoroaniline is extracted from the steam distillate and derivatized. The derivative is measured by GC/MS ion monitoring (gc/ms-sim).

Storage Conditions

Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of the reach of children, preferably in a locked storage area. /Axiom DF Herbicide/